N1-(1-phenylethyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide
Description
Properties
IUPAC Name |
N'-(1-phenylethyl)-N-[(5-thiophen-2-ylfuran-2-yl)methyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-13(14-6-3-2-4-7-14)21-19(23)18(22)20-12-15-9-10-16(24-15)17-8-5-11-25-17/h2-11,13H,12H2,1H3,(H,20,22)(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEAWRGSTFKRDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2=CC=C(O2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-phenylethyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, such as the thiophene and furan derivatives, which are then coupled with oxalamide under controlled conditions. Common reagents used in these reactions include organolithium reagents, palladium catalysts, and various solvents like tetrahydrofuran (THF) and dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors could also be explored to enhance efficiency and yield. Purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N1-(1-phenylethyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thiophene and furan rings can be oxidized under specific conditions to form sulfoxides and furans.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) to yield corresponding alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the oxalamide group can produce corresponding amines.
Scientific Research Applications
Structure and Composition
The chemical structure of N1-(1-phenylethyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide can be described as follows:
- Molecular Formula : C18H18N2O3S
- Molecular Weight : Approximately 346.41 g/mol
- CAS Number : 2034593-53-6
Synthetic Chemistry
This compound serves as a valuable building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions allows chemists to create derivatives with modified properties.
Common Reactions :
- Oxidation : The thiophene and furan rings can be oxidized to form sulfoxides and other derivatives.
- Reduction : The compound can be reduced using lithium aluminum hydride to yield alcohol derivatives.
Research indicates that this compound possesses potential bioactive properties, particularly in antimicrobial and anti-inflammatory domains.
Antimicrobial Properties
Studies have shown that compounds with similar structures exhibit significant antimicrobial activity against various pathogens. For example, derivatives containing thiophene rings have demonstrated effectiveness against bacterial strains.
Anti-inflammatory Activity
The compound's mechanism of action may involve the inhibition of specific enzymes related to inflammatory pathways. The thiophene and furan moieties may interact with enzymes like cyclooxygenase (COX), leading to reduced inflammation.
Medicinal Chemistry
This compound is being explored for its therapeutic potential in treating diseases characterized by oxidative stress and inflammation.
Case Studies
-
Study on Inflammatory Response :
- A study investigated the effect of this compound on cytokine production in macrophages stimulated by lipopolysaccharides (LPS). Results indicated a significant reduction in pro-inflammatory cytokines (e.g., TNF-alpha).
-
Anticancer Activity :
- Preliminary studies have suggested that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, potentially through apoptosis induction.
Industrial Applications
Beyond its laboratory uses, this compound is being evaluated for its role in developing advanced materials such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of N1-(1-phenylethyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic rings can interact with enzymes and receptors, modulating their activity. For instance, the thiophene and furan moieties may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations :
Substituent Impact on Bioactivity :
- Thiazole- and piperidine-containing oxalamides (e.g., compounds 8, 13) exhibit potent antiviral activity (IC₅₀ = 0.2–1.5 μM) due to interactions with hydrophobic pockets in viral proteins .
- The target compound’s thiophene-furan system may mimic these interactions but with enhanced aromatic stacking due to sulfur’s polarizability.
Synthetic Feasibility :
- Yields for analogous oxalamides range from 36% (low for stereoisomeric mixtures) to 80% (high for adamantyl derivatives) . The target compound’s synthesis would likely require optimized coupling conditions for its bulky substituents.
Purity and Stability :
- Most oxalamides achieve >90% HPLC purity, though stereoisomeric mixtures (e.g., compound 14 in ) complicate characterization . The target compound’s lack of chiral centers may simplify purification.
Diverse Applications: Oxalamides serve dual roles: antiviral agents (HIV entry inhibitors) and flavorants (e.g., S336).
Research Findings and Mechanistic Insights
- Antiviral Analogs : Piperidine- and thiazole-based oxalamides disrupt HIV gp120-CD4 binding via hydrophobic and hydrogen-bonding interactions . The target compound’s furan-thiophene system could enhance binding to aromatic residues (e.g., Trp427) in gp120.
- Flavorant Analogs : S336 activates the umami taste receptor hTAS1R1/hTAS1R3 via its dimethoxybenzyl and pyridylethyl groups . The target compound’s phenyl and heterocyclic motifs may similarly engage taste receptors, though this remains untested.
- Structural Limitations : Bulky substituents (e.g., adamantyl in ) reduce solubility, necessitating formulation optimization . The target compound’s 1-phenylethyl group may pose similar challenges.
Biological Activity
N1-(1-phenylethyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide is a complex organic compound with notable biological activity. This article delves into its synthesis, biological properties, mechanisms of action, and potential applications in various fields, including medicine and materials science.
Chemical Structure and Synthesis
The compound features a unique combination of phenylethyl, thiophene, and furan moieties, which contribute to its biological properties. The synthesis typically involves multi-step organic reactions, starting with the preparation of intermediate compounds followed by coupling with oxalamide. Common reagents include organolithium reagents and palladium catalysts, with solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) being utilized for optimal reaction conditions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Its effectiveness against various bacterial strains has been documented, making it a candidate for further exploration in treating infections. Studies have shown that the compound can inhibit bacterial growth through mechanisms that may involve enzyme inhibition related to inflammatory responses.
Anti-inflammatory Effects
The compound's anti-inflammatory properties are attributed to its ability to modulate specific molecular targets involved in inflammatory pathways. The thiophene and furan rings are believed to interact with enzymes, thereby reducing inflammation. This mechanism suggests potential therapeutic applications in diseases characterized by oxidative stress and inflammation.
The interaction of this compound with biological systems is complex. It is suggested that the compound may inhibit certain enzymes involved in inflammatory processes, leading to reduced production of pro-inflammatory cytokines. This action could be beneficial in managing conditions such as arthritis or other inflammatory diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:
Pharmaceutical Development
Given its antimicrobial and anti-inflammatory properties, this compound holds promise for development into therapeutic agents for treating infections and inflammatory diseases. Its ability to modulate enzyme activity could lead to novel treatments for chronic conditions associated with oxidative stress .
Material Science
In addition to its biological applications, this compound can serve as a building block in the synthesis of advanced materials such as organic semiconductors and conductive polymers. Its unique chemical structure allows for modifications that can enhance material properties for various industrial applications .
Q & A
Q. What are the key considerations in designing a synthetic route for this compound?
- Methodological Answer: The synthesis typically involves multi-step reactions starting with preparation of intermediates (e.g., thiophene-furan hybrids) followed by oxalamide coupling. Key steps include:
- Intermediate Synthesis: Use Suzuki-Miyaura coupling to integrate thiophene and furan rings .
- Oxalamide Formation: Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to link phenylethylamine and furan-thiophene intermediates under inert conditions .
- Purification: Utilize column chromatography or recrystallization to isolate high-purity product (>95% by HPLC) .
Critical Factors: Solvent choice (e.g., DCM or THF), reaction temperature (0–25°C), and stoichiometric control to minimize side reactions .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer:
- NMR Spectroscopy: 1H/13C NMR confirms stereochemistry and functional groups (e.g., oxalamide NH peaks at δ 8.35–10.75 ppm) .
- Mass Spectrometry (MS): High-resolution MS (APCI+/ESI+) validates molecular weight (e.g., observed m/z 479.12 vs. calculated 478.14) .
- X-ray Crystallography: SHELX software refines crystal structures to resolve bond angles and torsional strain .
- IR Spectroscopy: Identifies carbonyl (C=O, ~1650 cm⁻¹) and hydroxyl (-OH, ~3400 cm⁻¹) groups .
Q. What functional groups influence reactivity, and how are they optimized for stability?
- Methodological Answer:
- Thiophene-Furan Moiety: Prone to electrophilic substitution; stabilize via electron-withdrawing groups (e.g., methyl or chloro substituents) .
- Oxalamide Core: Hydrolytically sensitive; protect by maintaining anhydrous conditions during synthesis .
- Phenylethyl Group: Enhances lipophilicity; adjust substituents (e.g., fluorine) to modulate bioavailability .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer:
- Assay Standardization: Control variables (e.g., cell line viability assays vs. in vitro enzyme inhibition) .
- Structural Analog Comparison: Compare with derivatives (e.g., N1-(3-trifluoromethylphenyl) analogs) to isolate activity-contributing groups .
- Dose-Response Studies: Use IC50/EC50 curves to quantify potency variations under identical conditions .
Q. What strategies optimize synthetic yield in multi-step reactions?
- Methodological Answer:
- Design of Experiments (DoE): Apply factorial design to optimize parameters (e.g., catalyst loading, time) .
- Flow Chemistry: Enhance mixing and heat transfer for exothermic steps (e.g., thiophene ring functionalization) .
- Catalyst Screening: Test Pd-based catalysts (e.g., Pd(PPh3)4) for cross-coupling efficiency .
Q. How can computational methods predict binding interactions with biological targets?
- Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate binding to HIV CD4 receptors (PDB ID 1RZJ) .
- MD Simulations: GROMACS assesses stability of ligand-protein complexes (e.g., RMSD < 2 Å over 100 ns) .
- QSAR Modeling: Correlate substituent electronegativity with antiviral activity (R² > 0.85) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
